3-Hydroxy-6,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one
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Overview
Description
3-Hydroxy-6,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one is a heterocyclic compound that features a pyrrolo[3,4-B]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyridine with acetoacetic ester in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-6,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-6,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one.
Reduction: Formation of 3-hydroxy-6,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-6,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-5-one: Lacks the hydroxyl and methyl groups, resulting in different chemical and biological properties.
3-Hydroxy-5H-pyrrolo[3,4-B]pyridin-5-one:
Uniqueness
3-Hydroxy-6,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile building block in organic synthesis and as a candidate for drug development.
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-hydroxy-6,7-dimethyl-7H-pyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C9H10N2O2/c1-5-8-7(9(13)11(5)2)3-6(12)4-10-8/h3-5,12H,1-2H3 |
InChI Key |
XRCSACKTFYXDGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=C(C=N2)O)C(=O)N1C |
Origin of Product |
United States |
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